molecular formula C11H14O2 B6146290 2-(3,5-dimethylphenyl)propanoic acid CAS No. 1226149-97-8

2-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B6146290
CAS No.: 1226149-97-8
M. Wt: 178.2
InChI Key:
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Description

2-(3,5-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propanoic acid derivatives. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{3,5-dimethylbenzene} + \text{propanoic acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    3,5-Dimethylbenzoic acid: Shares a similar phenyl ring structure but lacks the propanoic acid side chain.

    2-Phenylpropanoic acid: Similar in structure but without the methyl substitutions on the phenyl ring.

Uniqueness: 2-(3,5-Dimethylphenyl)propanoic acid is unique due to the presence of both the propanoic acid side chain and the methyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dimethylphenyl)propanoic acid involves the reaction of 3,5-dimethylbenzene with propionic anhydride in the presence of a catalyst to form 2-(3,5-dimethylphenyl)propanoic acid.", "Starting Materials": [ "3,5-dimethylbenzene", "propionic anhydride", "catalyst" ], "Reaction": [ "Add 3,5-dimethylbenzene and propionic anhydride to a reaction flask", "Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture", "Heat the reaction mixture to a temperature of 100-120°C for several hours", "Cool the reaction mixture and add water to dissolve the product", "Extract the product with an organic solvent such as ether or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS No.

1226149-97-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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